![molecular formula C17H15Cl2F3N2O4S B2504632 2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 343374-18-5](/img/structure/B2504632.png)
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds involves multiple steps, including acetylation, esterification, and ester interchange. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol. The process involved acetylation catalyzed by triethylamine, followed by esterification with anhydrous sodium acetate and a phase transfer catalyst, and finally ester interchange with methanol catalyzed by potassium hydroxide . These methods suggest that the synthesis of the compound might also involve similar steps and reagents, with the appropriate substitutions for the different functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as infrared (IR) and mass spectrometry (MS), as well as elemental analysis . The conformation of acetamide compounds can vary, as seen in the study of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamide, which is represented by one preferred conformer . This information implies that the molecular structure of "2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide" could also be elucidated using similar analytical techniques, and the molecule may exhibit conformational preferences based on its substituents.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the compound . However, the synthesis of related compounds involves reactions such as acetylation and esterification, which are common in the formation of acetamide derivatives . These reactions are typically influenced by factors such as reagent ratios, catalysts, and reaction conditions, which would also be relevant for the synthesis and reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure and functional groups. For example, the presence of hydrogen bonds and packing interactions in the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides contributes to their solid-state properties and could influence their solubility and melting points . Similarly, the presence of chloro, methoxy, and trifluoromethyl groups in "2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide" would affect its polarity, solubility, and potential interactions with biological targets or other chemicals.
Aplicaciones Científicas De Investigación
Comparative Metabolism in Herbicide Research
Chloroacetamide herbicides, a group to which the mentioned compound is structurally related, are extensively used in agriculture. Their metabolism in liver microsomes has been studied to understand the pathways leading to their carcinogenic effects in rats. The metabolic pathway involves the formation of certain intermediates, which are further metabolized to other compounds, possibly leading to carcinogenic products. This research is crucial for understanding the safety and environmental impact of these herbicides. The role of human cytochrome P450 in the metabolism of acetochlor, alachlor, and metolachlor, which are related to the compound , has been particularly noted, highlighting the importance of these enzymes in the metabolism of chloroacetamide herbicides (Coleman et al., 2000).
Synthesis and Molecular Structures
Structural Studies and Synthesis
The study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, compounds with structures somewhat similar to the compound , reveals insights into their crystal structure, hydrogen bonding, and potential anticonvulsant activities. The structural details and stereochemical comparisons highlight the significance of certain molecular features for their biological activities (Camerman et al., 2005).
Chemical Transformations and Reactions
Oxidation Reactions
The oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides to produce N-(arylsulfonyl)trichloroacetamides and N-(arylsulfonyl)dichloro(phenyl)acetamides demonstrates the chemical reactivity and potential for transformation of these types of compounds. These reactions expand the understanding of the chemical behavior and potential applications of compounds similar to the one (Rozentsveig et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
While specific future directions for this compound are not mentioned in the searched resources, it’s worth noting that the demand for similar compounds, such as TFMP derivatives, has been steadily increasing in the last 30 years . These compounds have found applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .
Propiedades
IUPAC Name |
2-(2,4-dichloro-5-methoxy-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N2O4S/c1-28-15-8-14(12(18)7-13(15)19)24(29(2,26)27)9-16(25)23-11-5-3-4-10(6-11)17(20,21)22/h3-8H,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTUYHBTIJXOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


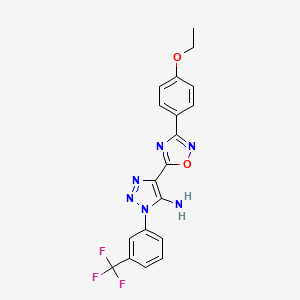
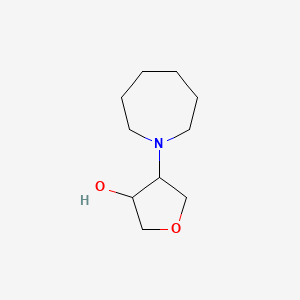
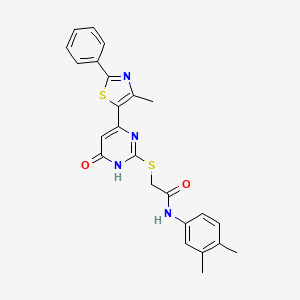
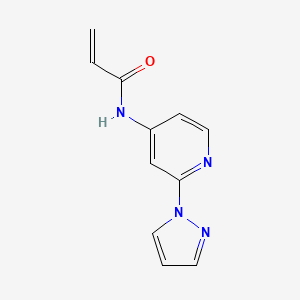
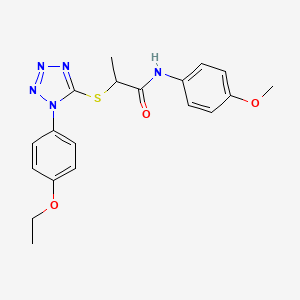
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)
![Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2504560.png)
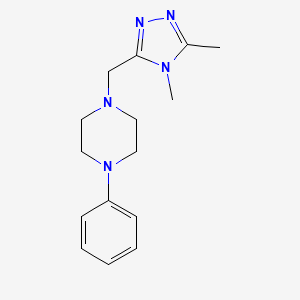
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)
![Methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2504569.png)
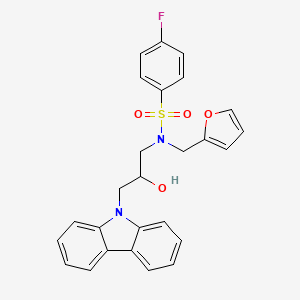
![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)